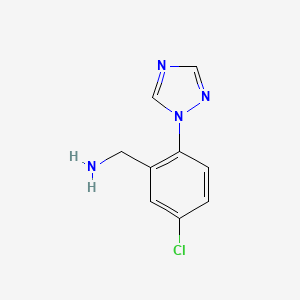

(5-氯-2-(1H-1,2,4-三唑-1-基)苯基)甲胺

描述

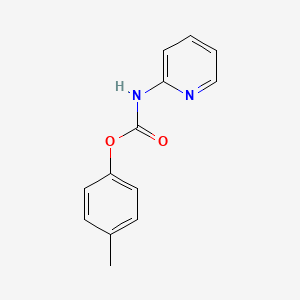

“(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” is a compound that contains a 1,2,4-triazole ring . This compound is part of a larger family of 1,2,4-triazole derivatives, which are known for their multidirectional biological activity . These derivatives have been synthesized and evaluated as potential anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine”, involves various methods . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be analyzed using spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

The chemical reactions involving “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be complex . These compounds have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be determined using various techniques . For example, the yield and melting point of some derivatives have been reported .

科学研究应用

合成和结构表征

通过各种化学反应合成了(5-氯-2-(1H-1,2,4-三唑-1-基)苯基)甲胺衍生物,强调利用NMR光谱、元素分析和质谱数据等技术进行结构表征的重要性。这些研究奠定了进一步应用的基础,通过确认化合物的结构和纯度(Aouine Younas et al., 2014)。

抗菌活性

含有(5-氯-2-(1H-1,2,4-三唑-1-基)苯基)甲胺结构的化合物表现出中等至非常好的抗菌和抗真菌活性。这表明它们有潜力成为开发新抗菌剂的引物(K D Thomas et al., 2010)。

先进材料和化学性质

合成新化合物,如三[1,2,4]三唑并[1,3,5]三嗪,展示了(5-氯-2-(1H-1,2,4-三唑-1-基)苯基)甲胺衍生物在创造具有潜在应用价值的材料方面的多功能性,包括开发新的杂环化合物(V. A. Tartakovsky et al., 2005)。

与生物靶标的相互作用机制

计算研究揭示了(5-氯-2-(1H-1,2,4-三唑-1-基)苯基)甲胺衍生物与生物靶标的相互作用机制。例如,对三唑基取代的四氢苯并呋喃衍生物与H+,K+-ATP酶在不同pH水平下相互作用的研究为合理设计新型抑制剂提供了宝贵信息,突显了该化合物在药物化学中的实用性(Hua-Jun Luo et al., 2015)。

安全和危害

未来方向

The future directions for research on “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLUCLPHZVBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457600 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine | |

CAS RN |

404922-72-1 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)